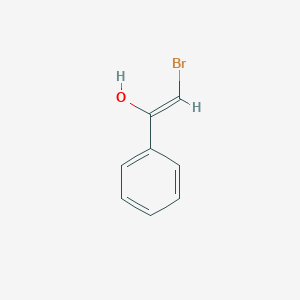![molecular formula C35H46N2O4SSn B12532344 N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan CAS No. 824981-74-0](/img/structure/B12532344.png)
N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is a complex organotin compound It is characterized by the presence of a tributylstannyl group attached to a biphenyl structure, which is further linked to a sulfonyl group and D-tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan typically involves multiple steps. One common method includes the Stille cross-coupling reaction, where a tributylstannyl group is introduced to the biphenyl structure. This reaction is catalyzed by palladium and requires specific conditions such as an inert atmosphere and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism by which N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan exerts its effects involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of covalent bonds with other molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tributylstannyl)-1-tritylimidazole
- N-Methyl-4-(tributylstannyl)imidazole
- 2-(Tributylstannyl)pyridine
Uniqueness
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is unique due to its combination of a biphenyl structure with a sulfonyl group and D-tryptophan.
Propiedades
Número CAS |
824981-74-0 |
|---|---|
Fórmula molecular |
C35H46N2O4SSn |
Peso molecular |
709.5 g/mol |
Nombre IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1 |
Clave InChI |
DANUHZBSMIEXTF-VTTXPQSASA-N |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
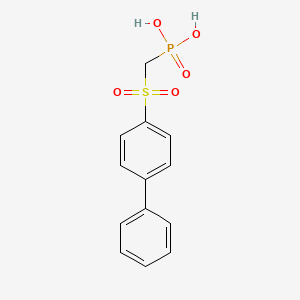
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
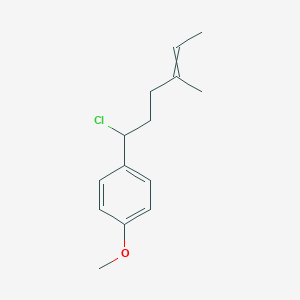

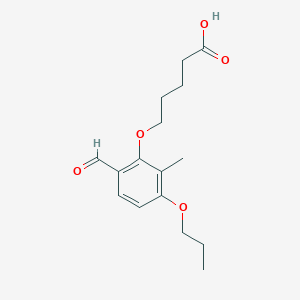
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
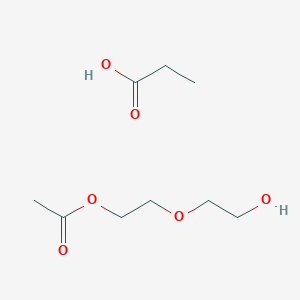
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
